molecular formula C16H16ClNO4S B2887975 N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 362719-84-4

N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2887975
CAS No.: 362719-84-4
M. Wt: 353.82
InChI Key: WFXIYQZJDPWRCA-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a sulfonamide-substituted glycine derivative characterized by two aromatic substituents: a 3-chloro-2-methylphenyl group and a 4-methylphenylsulfonyl moiety. The chlorine and methyl substituents on the aryl rings likely influence steric and electronic properties, affecting solubility, stability, and biological activity .

Properties

IUPAC Name

2-(3-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-6-8-13(9-7-11)23(21,22)18(10-16(19)20)15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXIYQZJDPWRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The 3-chloro-2-methylaniline reacts with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide.

    Glycine Addition: The sulfonamide intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids derived from the oxidation of methyl groups.

    Reduction: Sulfides from the reduction of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalyst.

    Material Science: It can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or conductivity.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study the function of proteins or other biomolecules in biological systems.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

    Agriculture: Potential use as a precursor for agrochemicals, such as herbicides or pesticides.

Mechanism of Action

The mechanism by which N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and chloro groups can enhance binding affinity and specificity through various interactions, including hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Aryl/Sulfonyl) Molecular Weight Key Features
N-(3-Chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (Target) C₁₆H₁₆ClNO₄S 3-Cl, 2-MePh; 4-MePhSO₂ 353.82 g/mol* Balanced steric bulk; moderate polarity due to Cl and Me groups
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine () C₁₅H₁₃Cl₂NO₄S 2,3-Cl₂Ph; 4-MePhSO₂ 374.25 g/mol Increased electronegativity and potential toxicity from dichloro substitution
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine () C₁₆H₁₇NO₄S 4-MePh; 4-MePhSO₂ 319.38 g/mol Symmetric methyl groups; reduced steric hindrance and higher lipophilicity
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate () C₁₇H₁₈ClNO₅S 3-Cl,4-MeOPh; 4-MePhSO₂; methyl ester 383.84 g/mol Ester group enhances membrane permeability but reduces acidity
N-(3-Chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide () C₂₃H₂₄ClN₃O₄S₂ 3-Cl,2-MePh; 4-MePh; 4-MeSPhSO₂ 530.08 g/mol Added methylsulfanyl group and glycinamide backbone; potential for enhanced binding affinity

Notes:

  • Polarity and Solubility : Chlorine and sulfonyl groups increase polarity, while methyl and methoxy groups enhance lipophilicity. The methyl ester in improves solubility in organic solvents .
  • Biological Implications : Glycinamide derivatives () may exhibit improved pharmacokinetic profiles due to hydrogen-bonding capabilities of the amide group .

Biological Activity

N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound with the molecular formula C15H16ClNO4S and a molecular weight of approximately 335.81 g/mol. This compound belongs to the class of sulfonyl glycine derivatives and has garnered attention for its potential applications in medicinal chemistry due to its unique structural features, including a chloro-substituted phenyl ring and a sulfonyl group attached to a glycine moiety .

Chemical Structure and Properties

The compound's structure significantly influences its biological activity. The presence of the chloro and methyl groups on the phenyl ring affects its reactivity and binding affinity to biological targets. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC15H16ClNO4S
Molecular Weight335.81 g/mol
CAS Number362719-84-4
AppearanceWhite to off-white solid
Storage ConditionsRefrigerate at 2-7°C

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities, including:

  • Antitumor Activity : The compound has shown potential cytotoxic effects against various cancer cell lines, suggesting it may inhibit tumor growth through mechanisms similar to other sulfonyl glycine derivatives .
  • Enzyme Inhibition : Given its structural characteristics, it may interact with specific enzymes involved in cancer proliferation, potentially serving as a lead compound for developing novel anticancer agents.

The exact mechanism of action for this compound remains under investigation. However, its structural similarity to known inhibitors suggests that it may act by:

  • Binding to Enzymatic Targets : The sulfonamide group may facilitate binding to active sites of enzymes involved in tumor metabolism.
  • Modulating Signaling Pathways : It could influence pathways such as PI3K/Akt or ERK, which are critical in regulating cell survival and proliferation .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N-(3-chlorophenyl)-N-(phenylsulfonyl)glycineChlorophenyl and phenylsulfonyl groupsDifferent halogen positioning influences reactivity
N-(2-methylphenyl)-N-(phenylsulfonyl)glycineMethyl group on a different positionAlters steric hindrance and electronic properties
N-(3-chloro-2-methylphenyl)-N-(tosyl)glycineTosyl group instead of methylsulfonylAffects solubility and potential interactions

This comparative analysis highlights how the specific positioning of substituents in this compound enhances its potential biological activity compared to other derivatives.

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating various sulfonamide derivatives, compounds similar to this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest that modifications in the structure can enhance or diminish biological activity .
  • Inhibition Studies : Research into enzyme inhibition revealed that compounds with sulfonamide groups often exhibit selective inhibition against COX enzymes, potentially providing anti-inflammatory benefits alongside their anticancer properties .

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